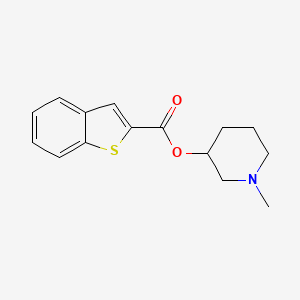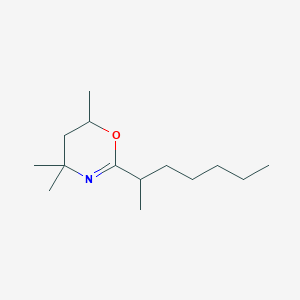
2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine is an organic compound with a complex structure that includes a heptane chain and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine typically involves the reaction of heptan-2-ylamine with a suitable precursor that forms the oxazine ring. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Heptan-2-yl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine include:
Heptan-2-yl formate: A related compound with a similar heptane chain but different functional groups.
2-Heptanol: Another compound with a heptane chain and an alcohol functional group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a heptane chain with an oxazine ring
Properties
CAS No. |
36871-42-8 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
2-heptan-2-yl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C14H27NO/c1-6-7-8-9-11(2)13-15-14(4,5)10-12(3)16-13/h11-12H,6-10H2,1-5H3 |
InChI Key |
HVKSXNJMEPSHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=NC(CC(O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


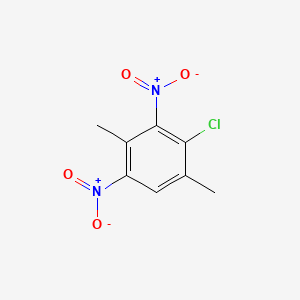

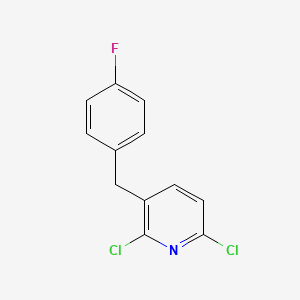
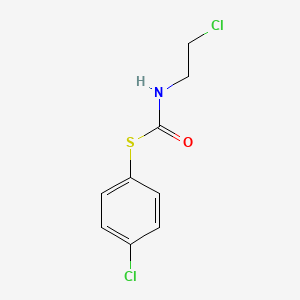
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)


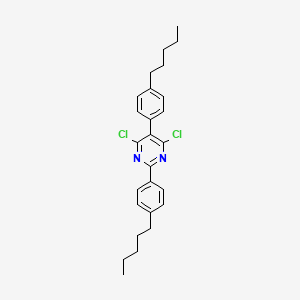
![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
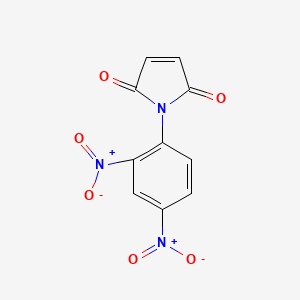
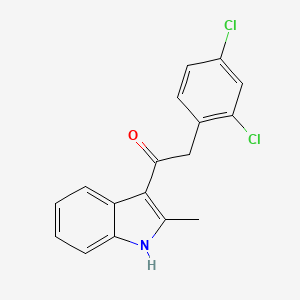
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
